2-acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-Acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and acetamide groups
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
One study suggested that similar compounds do have a potential effect on suppressing the production of collagen in vitro .
Action Environment
The solubility properties of thiazole derivatives could influence their action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine derivative under palladium catalysis. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions might result in the formation of different alkylated derivatives.
Scientific Research Applications
2-Acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: : It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
When compared to similar compounds, 2-acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide stands out due to its unique structural features. Similar compounds might include other acetamides or thiophene derivatives, but the presence of the pyridine ring and the specific arrangement of functional groups make this compound distinct.
List of Similar Compounds
N-2-Thiophen-2-yl-acetamide
2-Acetamidothiophene
N-2-Thiophen-2-yl-boronic acid
Properties
IUPAC Name |
2-acetamido-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(18)16-9-13(19)17-8-11-4-2-6-15-14(11)12-5-3-7-20-12/h2-7H,8-9H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMBNVBLMPRYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=C(N=CC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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